DIMETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE is a complex organic compound with the molecular formula C17H16N2O5S and a molecular weight of 360.4 g/mol. This compound is characterized by the presence of a pyridinylthio group, an acetylamino group, and a terephthalate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps. One common method includes the reaction of dimethyl terephthalate with 2-pyridinylthiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with acetyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the pyridinylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
DIMETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The pyridinylthio group can bind to metal ions, influencing various biochemical pathways. The acetylamino group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
DIMETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE is unique due to the presence of the pyridinylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H16N2O5S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
dimethyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H16N2O5S/c1-23-16(21)11-6-7-12(17(22)24-2)13(9-11)19-14(20)10-25-15-5-3-4-8-18-15/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
OYWBSWZEFCIILJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=CC=CC=N2 |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.